Chlorhydrate de L-NIL

Vue d'ensemble

Description

Applications De Recherche Scientifique

L-NIL hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms involving nitric oxide

Biology: Employed in research on the role of nitric oxide in cellular signaling, immune response, and inflammation

Medicine: Investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production, such as sepsis and chronic inflammation

Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools

Mécanisme D'action

Target of Action

L-NIL hydrochloride primarily targets the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. It plays a crucial role in immune response and inflammation .

Mode of Action

L-NIL hydrochloride acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from producing NO. The IC50 value for mouse iNOS is 3.3 μM, indicating a potent inhibitory effect .

Biochemical Pathways

By inhibiting iNOS, L-NIL hydrochloride affects the nitric oxide pathway . This pathway is involved in various biological processes, including vasodilation, immune response, and neurotransmission. By reducing NO production, L-NIL hydrochloride can modulate these processes, particularly those related to inflammation and immune response .

Result of Action

The inhibition of iNOS by L-NIL hydrochloride leads to a decrease in NO production . This can result in reduced inflammation and modulation of immune response . For instance, in a study involving mice, L-NIL hydrochloride was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .

Analyse Biochimique

Biochemical Properties

L-NIL hydrochloride interacts with iNOS, an enzyme that plays a crucial role in the production of nitric oxide (NO), a key physiological mediator . It exhibits IC50 values of 0.4-3.3 µM for iNOS, indicating its potency in inhibiting this enzyme . The interaction between L-NIL hydrochloride and iNOS leads to the inhibition of NO production, thereby influencing various biochemical reactions within the cell .

Cellular Effects

L-NIL hydrochloride’s inhibition of iNOS has significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion in mice . It also influences cell function by impacting cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of L-NIL hydrochloride primarily involves its binding to iNOS, leading to the inhibition of this enzyme . This interaction prevents the synthesis of NO, thereby affecting the downstream signaling pathways and gene expression regulated by this molecule .

Temporal Effects in Laboratory Settings

The effects of L-NIL hydrochloride can change over time in laboratory settings. While specific studies on the temporal effects of L-NIL hydrochloride are limited, it is known that the compound’s inhibitory effects on iNOS can influence long-term cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of L-NIL hydrochloride can vary with different dosages. For example, in a study involving mice, L-NIL hydrochloride administered at dosages of 10 and 30 mg/kg was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .

Metabolic Pathways

L-NIL hydrochloride is involved in the nitric oxide synthase pathway, where it interacts with the iNOS enzyme . By inhibiting iNOS, L-NIL hydrochloride can affect the production of NO, a critical mediator in various metabolic processes .

Transport and Distribution

While specific information on the transport and distribution of L-NIL hydrochloride within cells and tissues is limited, its primary target, iNOS, is typically found in various cell types and tissues, suggesting that L-NIL hydrochloride may also be distributed across different cellular locations .

Subcellular Localization

The subcellular localization of L-NIL hydrochloride is likely to be closely associated with the location of its target, iNOS. As iNOS is typically found in the cytoplasm of cells , it is plausible that L-NIL hydrochloride may also localize to this subcellular compartment to exert its inhibitory effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de L-NIL implique la réaction de la L-lysine avec l'isocyanate d'éthyle pour former la N6-(1-iminoéthyl)-L-lysine, qui est ensuite convertie en son sel de dihydrochlorure. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de L-NIL subit principalement des réactions de substitution en raison de la présence du groupe iminoéthyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des solvants tels que l'eau, l'éthanol ou le DMSO, et peuvent nécessiter des conditions de pH spécifiques pour se dérouler efficacement .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire de l'oxyde de N6-(1-iminoéthyl)-L-lysine, tandis que les réactions de réduction peuvent produire de la N6-(1-aminoéthyl)-L-lysine .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés et dans l'étude des mécanismes réactionnels impliquant l'oxyde nitrique

Biologie : Employé dans la recherche sur le rôle de l'oxyde nitrique dans la signalisation cellulaire, la réponse immunitaire et l'inflammation

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les conditions impliquant une production excessive d'oxyde nitrique, telles que la septicémie et l'inflammation chronique

Industrie : Utilisé dans le développement de tests et d'outils de diagnostic liés à l'oxyde nitrique

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la synthase d'oxyde nitrique inductible (iNOS). Il se lie au site actif de l'iNOS, empêchant l'enzyme de convertir la L-arginine en oxyde nitrique et en citrulline. Cette inhibition réduit la production d'oxyde nitrique, qui est impliqué dans divers processus physiologiques et pathologiques .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de L-NIL est unique par sa grande sélectivité pour l'iNOS par rapport aux autres isoformes de la synthase d'oxyde nitrique (NOS), telles que la NOS endothéliale (eNOS) et la NOS neuronale (nNOS). Les composés similaires incluent :

NG-monométhyl-L-arginine (L-NMMA) : Un inhibiteur de NOS moins sélectif

NG-nitro-L-arginine méthyl ester (L-NAME) : Un autre inhibiteur de NOS avec une spécificité plus large

Aminoguanidine : Sélectif pour l'iNOS, mais avec une structure chimique et des propriétés différentes

La grande sélectivité du this compound pour l'iNOS en fait un outil précieux pour étudier le rôle spécifique de la synthase d'oxyde nitrique inductible dans divers processus biologiques .

Propriétés

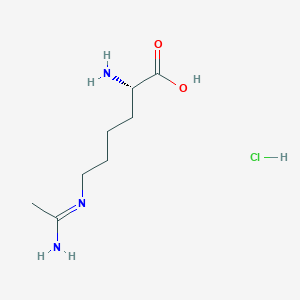

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)

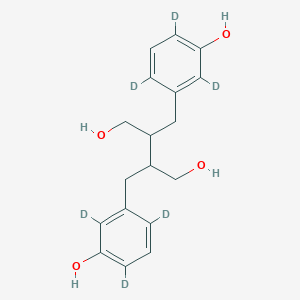

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)